2-Iodo-4-isopropylaniline

Catalog No.
S731941
CAS No.
76842-15-4
M.F
C9H12IN
M. Wt
261.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-isopropylaniline

CAS Number

76842-15-4

Product Name

2-Iodo-4-isopropylaniline

IUPAC Name

2-iodo-4-propan-2-ylaniline

Molecular Formula

C9H12IN

Molecular Weight

261.1 g/mol

InChI

InChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3

InChI Key

JIDLOAJVWCFQAG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)N)I

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)I

Synthesis:

2-Iodo-4-isopropylaniline is an aromatic amine, meaning it contains an amino group (NH₂) attached to an aromatic ring. While the specific details of its synthesis might be proprietary information, scientific literature suggests methods like diazotization and subsequent iodination of 4-isopropylaniline as a potential route for its production [].

Potential Applications:

The presence of both an amine and an iodine group makes 2-iodo-4-isopropylaniline an interesting molecule for various scientific research applications, including:

  • Organic synthesis: The amine group can participate in various coupling reactions, allowing the incorporation of 2-iodo-4-isopropylaniline into more complex organic molecules. This can be valuable for the synthesis of new pharmaceuticals, functional materials, or other compounds of interest.
  • Medicinal chemistry: The combination of the amine and the iodine group might offer unique properties for drug development. The amine group can interact with biological targets, while the iodine can contribute to various properties like lipophilicity or act as a precursor for further functionalization []. However, it is important to note that there is no current evidence of 2-iodo-4-isopropylaniline being used in any approved medications.
  • Material science: Aromatic amines with halogen substituents can be used in the development of new materials with specific functionalities. For example, they can be employed in the creation of polymers, conductive materials, or materials for organic light-emitting diodes (OLEDs) [].

2-Iodo-4-isopropylaniline is an organoiodine compound with the molecular formula C9H12INC_9H_{12}IN and a molecular weight of 261.11 g/mol. It features an iodo group attached to the aromatic ring of 4-isopropylaniline, making it a derivative of this compound. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions. This compound is characterized by its pale yellow to orange or brown liquid form and is known for its light sensitivity, requiring storage in dark conditions to prevent degradation.

Due to the presence of both the amino group and the iodo substituent. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthesizing other compounds.
  • Amination Reactions: The amino group can participate in electrophilic aromatic substitution, allowing further functionalization of the aromatic ring.
  • Coupling Reactions: It can react with other aryl halides in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

While specific biological activity data for 2-iodo-4-isopropylaniline is limited, compounds containing iodine and amine functionalities often exhibit interesting pharmacological properties. Iodinated compounds are sometimes investigated for their potential as pharmaceuticals or agrochemicals due to their enhanced reactivity and ability to interact with biological systems.

The synthesis of 2-iodo-4-isopropylaniline typically involves the iodination of 4-isopropylaniline using iodine or iodinating agents such as iodine monochloride or potassium iodide in the presence of an oxidizing agent. The general reaction can be summarized as follows:

4 Isopropylaniline+I22 Iodo 4 isopropylaniline\text{4 Isopropylaniline}+\text{I}_2\rightarrow \text{2 Iodo 4 isopropylaniline}

This process may require specific conditions, such as temperature control and solvent choice, to optimize yield and purity.

2-Iodo-4-isopropylaniline has various applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution makes it valuable for creating more complex organic molecules. Additionally, it may be used in materials science for developing new polymers or dyes.

Interaction studies involving 2-iodo-4-isopropylaniline may focus on its reactivity with biological macromolecules or its behavior in various chemical environments. Investigating how it interacts with enzymes or receptors could provide insights into its potential biological activity. Furthermore, studies on its stability and degradation under different conditions would be crucial for understanding its practical applications.

Several compounds share structural similarities with 2-iodo-4-isopropylaniline. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-IsopropylanilineC9H13NC_9H_{13}NParent compound; lacks iodine substitution
2-IsopropylanilineC9H13NC_9H_{13}NSimilar structure but differs in substitution position
4-IodoanilineC7H8INC_7H_8INContains iodine but lacks isopropyl group
2-IodoanilineC7H8INC_7H_8INSimilar to 2-iodo-4-isopropylaniline but without isopropyl

Uniqueness

The uniqueness of 2-iodo-4-isopropylaniline lies in its combination of an iodo group at the para position relative to the amino group on an isopropyl-substituted benzene ring. This specific arrangement allows for distinct reactivity patterns not present in other similar compounds, making it particularly useful for targeted synthetic applications in organic chemistry.

XLogP3

3

Dates

Modify: 2023-08-15

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